4-(4-methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-3-8-14-13-15-12(9-18-13)10-4-6-11(7-5-10)19(2,16)17/h3-7,9H,1,8H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJSZQZOFCRZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(methylsulfonyl)benzaldehyde with thiosemicarbazide to form the thiazole ring, followed by N-allylation using allyl bromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The allyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H14N2O2S
- Molecular Weight : 270.33 g/mol
The thiazole ring and the methanesulfonyl group are crucial for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that 4-(4-methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study :
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
This table summarizes the MIC values obtained from various assays, indicating its potential as an antimicrobial agent .
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Study :
In a model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls .
Synthetic Methods
The synthesis of this compound has been optimized for high yield and purity. Various synthetic routes have been explored, including:
- Condensation Reactions : Utilizing thiazole derivatives and methanesulfonylphenyl precursors.
- Cyclization Techniques : Employing cyclization strategies to form the thiazole ring efficiently.
These methods are critical for producing the compound for research purposes and potential pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-(4-methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The allyl and methylsulfonyl groups can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methanesulfonyl group (-SO₂CH₃) is more electron-withdrawing than the methoxy (-OCH₃) group in compound 10s or the nitro (-NO₂) group in derivatives. This difference may influence target selectivity, as seen in 10s, where methoxy groups enhance tubulin binding and antiproliferative activity . Nitro-substituted analogs () exhibit anthelmintic and antibacterial effects, suggesting electron-deficient aromatic systems may favor interactions with parasitic or bacterial enzymes .
Amine Substituent Effects :
- Bulky substituents like bis-triazolylmethyl in 4h () improve anti-inflammatory activity, likely due to enhanced interactions with inflammatory mediators . In contrast, the propenyl group in the target compound offers a smaller, hydrophobic moiety, which may affect membrane permeability or metabolic stability.
- The propynyl group in SSR125543A () contributes to its role as a corticotrophin-releasing factor (CRF1) antagonist, highlighting the importance of alkyne groups in CNS-targeting drugs .
Biological Target Specificity :
- Tubulin inhibitors (e.g., 10s ) typically require planar aromatic systems with hydrogen-bonding substituents, whereas CRF1 antagonists (e.g., SSR125543A ) demand complex substitution patterns for receptor binding . The target compound’s methanesulfonyl group could favor interactions with kinases or sulfotransferases, though this remains speculative without direct evidence.
Pharmacological Potential and Limitations
- Its methanesulfonyl group may confer unique pharmacokinetic properties, such as increased plasma protein binding or metabolic resistance compared to methoxy or nitro analogs.
- Triazolyl Derivatives : Compounds like 4h demonstrate the utility of triazole moieties in enhancing anti-inflammatory activity, possibly via modulation of cyclooxygenase (COX) or cytokine pathways .
- Chlorinated Analogs : N-Allyl-4-(3,4-dichlorophenyl)-thiazole () shares the propenyl group with the target compound but lacks reported activity, underscoring the critical role of phenyl substituent choice .
Biological Activity
4-(4-methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine, a compound characterized by its unique thiazole structure and methanesulfonyl substitution, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 270.33 g/mol. The compound features a thiazole ring that is known for its bioactive properties, often linked to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with methanesulfonic acid derivatives under controlled conditions. Specific methods may vary, but they generally aim to optimize yield and purity for biological testing.
Antiproliferative Effects
Research has indicated that compounds containing the thiazole moiety exhibit significant antiproliferative activities against various cancer cell lines. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their ability to inhibit tubulin polymerization. One study reported that certain derivatives showed IC50 values ranging from 0.36 to 0.86 µM against human cancer cell lines such as SGC-7901, indicating potent antiproliferative effects .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 10s | 0.36 - 0.86 | SGC-7901 |
| CA-4 | 0.64 | Various |
The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. The binding affinity to the colchicine site on tubulin has been highlighted in molecular docking studies, suggesting a similar mechanism to well-known tubulin inhibitors like colchicine and CA-4 .
COX Inhibition
In addition to their antiproliferative properties, some derivatives of thiazole compounds have been investigated for their selective inhibition of cyclooxygenase (COX) enzymes. For example, certain triarylpropene derivatives have shown promising activity as selective COX-2 inhibitors, which are relevant in inflammatory diseases .
Case Studies
Several studies have explored the biological activity of related thiazole compounds:
- Tubulin Inhibition Study : A study synthesized various N,4-diaryl-1,3-thiazole derivatives and assessed their effects on tubulin polymerization. The most potent compound demonstrated significant disruption of microtubule formation and induced G2/M phase cell cycle arrest in cancer cells .
- Anti-inflammatory Activity : Research into the anti-inflammatory properties of methanesulfonyl-substituted phenyl compounds revealed that they could selectively inhibit COX-2 without affecting COX-1, thereby minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
What synthetic methodologies are commonly employed to prepare 4-(4-methanesulfonylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine, and what intermediates are critical?
The synthesis typically involves multi-step reactions starting with the formation of a thiazole core. A common route includes:
- Step 1: Condensation of 4-methanesulfonylphenylcarbaldehyde with thiourea in ethanol under bromine catalysis to form the 4-substituted phenyl-1,3-thiazol-2-amine intermediate .
- Step 2: Alkylation of the thiazol-2-amine with propargyl bromide or allyl halides in polar aprotic solvents (e.g., DMF) to introduce the N-propenyl group.
Key intermediates include the thiazol-2-amine scaffold and functionalized aldehydes. Reaction conditions (e.g., reflux in DCM with HBr catalysis) are critical for high yields .
How is the compound characterized to confirm structural integrity and purity?
Post-synthesis characterization employs:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions and confirm the methanesulfonyl and propenyl groups .
- High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
- Thin-Layer Chromatography (TLC): To monitor reaction progress and purity .
- Elemental Analysis: To confirm stoichiometry of C, H, N, and S .
What experimental designs are used to evaluate its biological activity (e.g., antimicrobial, anti-tubercular)?
- In vitro assays: Minimum Inhibitory Concentration (MIC) tests against Mycobacterium tuberculosis H37Rv for anti-tubercular activity .
- Antimicrobial screening: Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
- Cytotoxicity assays: MTT tests on mammalian cell lines (e.g., HEK-293) to assess selectivity .
How can molecular docking studies predict its interaction with biological targets?
- Target selection: Enzymes like enoyl-acyl carrier protein reductase (InhA) in tuberculosis or bacterial dihydrofolate reductase (DHFR) are prioritized .
- Software tools: AutoDock Vina or Schrödinger Suite for docking simulations.
- Key parameters: Binding affinity (ΔG), hydrogen bonding with catalytic residues (e.g., Tyr158 in InhA), and hydrophobic interactions with the methanesulfonyl group .
What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
- Substituent variation: Modifying the methanesulfonyl group to sulfonamides or halogens to enhance target affinity .
- Propenyl chain optimization: Introducing bulkier alkyl groups or electron-withdrawing substituents to improve metabolic stability .
- Bioisosteric replacement: Replacing the thiazole ring with oxazole or triazole to evaluate activity shifts .
How should contradictory bioactivity data across studies be resolved?
- Assay standardization: Ensure consistent protocols (e.g., inoculum size, incubation time) for MIC tests .
- Structural validation: Re-characterize compounds from conflicting studies to confirm identity.
- Mechanistic studies: Use time-kill assays or transcriptomic profiling to differentiate bacteriostatic vs. bactericidal effects .
What challenges arise in scaling up synthesis, and how are they mitigated?
- Side reactions: Propenyl group polymerization during alkylation. Mitigation: Use radical inhibitors like BHT and low temperatures .
- Purification: Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
- Yield optimization: Catalytic HBr in DCM improves bromination efficiency for intermediates .
Which advanced analytical techniques are recommended for novel derivatives?
- X-ray crystallography: To resolve 3D structure and confirm substituent orientation .
- DSC/TGA: Differential scanning calorimetry and thermogravimetric analysis for stability profiling .
- LC-MS/MS: For metabolite identification in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
